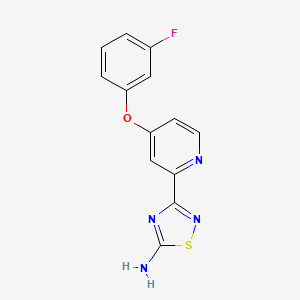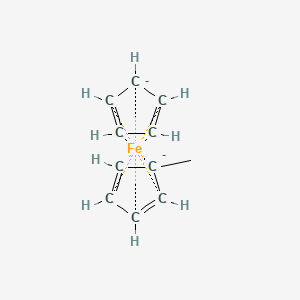
Cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene is an organometallic compound that features a sandwich structure, where the iron atom is sandwiched between two cyclopentadienyl rings. This compound is a derivative of ferrocene, which is a well-known organometallic compound. The presence of the 5-methyl group on one of the cyclopentadienyl rings introduces unique chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene typically involves the following steps:
Preparation of Cyclopenta-1,3-diene: Cyclopenta-1,3-diene can be obtained by cracking dicyclopentadiene at high temperatures (around 180°C) and collecting the monomer by distillation.
Preparation of 5-Methylcyclopenta-1,3-diene: This compound can be synthesized through various methods, including alkylation of cyclopentadiene or by using specific synthetic approaches such as the Pauson-Khand reaction.
Formation of the Iron Complex: The iron complex is formed by reacting iron(II) chloride with cyclopenta-1,3-diene and 5-methylcyclopenta-1,3-diene in the presence of a reducing agent such as sodium metal or sodium hydride.
Industrial Production Methods
Industrial production of cyclopenta-1,3-diene and its derivatives often involves the steam cracking of naphtha or coal tar distillation. The monomers are then purified and used in subsequent reactions to form the desired organometallic complexes .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the ligands is replaced by another ligand.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various ligands such as phosphines, amines, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienone derivatives, while reduction may produce cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene involves the interaction of the iron center with various molecular targets. The iron atom can undergo redox reactions, facilitating electron transfer processes. The cyclopentadienyl rings can also participate in π-π interactions with other aromatic systems, influencing the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylferrocene: Similar to this compound but with a methyl group on one of the cyclopentadienyl rings.
Dicyclopentadiene: A dimer of cyclopentadiene, used as a precursor in the synthesis of cyclopentadienyl derivatives.
Uniqueness
This compound is unique due to the presence of the 5-methyl group, which alters its electronic and steric properties compared to ferrocene and other similar compounds.
Eigenschaften
Molekularformel |
C11H12Fe-2 |
|---|---|
Molekulargewicht |
200.06 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/C6H7.C5H5.Fe/c1-6-4-2-3-5-6;1-2-4-5-3-1;/h2-5H,1H3;1-5H;/q2*-1; |
InChI-Schlüssel |
FBUINTDNZBPHOO-UHFFFAOYSA-N |
Kanonische SMILES |
C[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




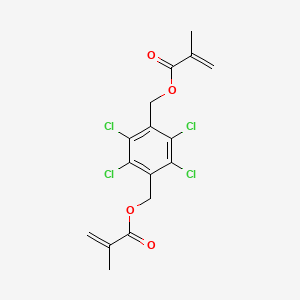
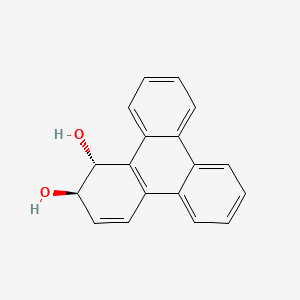

![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-2-piperidinyl)-(9ci)](/img/structure/B13750492.png)
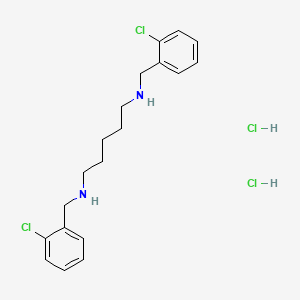
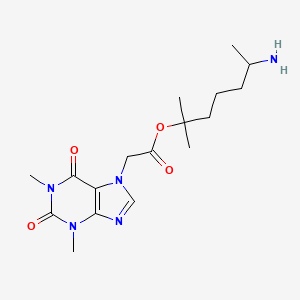
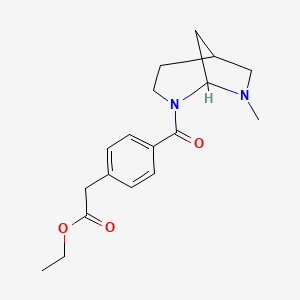

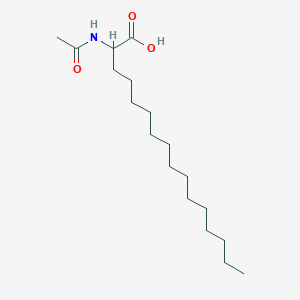
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride](/img/structure/B13750540.png)

